molecular formula C20H17N3O4S B2732862 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 325987-79-9

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2732862
CAS No.: 325987-79-9
M. Wt: 395.43
InChI Key: HMPWMODWSSQYKM-UHFFFAOYSA-N
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Description

N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a benzamide core, substituted with three methoxy groups, linked to a 4-phenylthiazole scaffold via a nitrogen atom. The presence of both the electron-rich trimethoxyphenyl group and the electron-deficient cyanophenyl-thiazole moiety makes this compound a subject of interest in various chemical and pharmacological studies, particularly in the exploration of structure-activity relationships (SAR) . Compounds with similar structural features, such as the 3,4,5-trimethoxybenzamide group, have been investigated for their biological activities and are found in agents with defined mechanisms . The 4-cyanophenyl-thiazole component is a common pharmacophore in medicinal chemistry research, often associated with the development of kinase inhibitors and other targeted therapies . Researchers may utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical method development. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-16-8-14(9-17(26-2)18(16)27-3)19(24)23-20-22-15(11-28-20)13-6-4-12(10-21)5-7-13/h4-9,11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPWMODWSSQYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is typically constructed via the Hantzsch reaction, which involves cyclocondensation of α-halo carbonyl compounds with thioureas or thioamides. For this compound, 4-(4-cyanophenyl)thiazol-2-amine serves as the core intermediate.

Reaction Mechanism :

  • Step 1 : Reaction of 4-cyanophenylacetonitrile with bromine in acetic acid generates α-bromo-4-cyanophenylacetonitrile.
  • Step 2 : Condensation with thiourea in ethanol under reflux (78°C, 6–8 hours) yields 4-(4-cyanophenyl)thiazol-2-amine.

Optimization Insights :

  • Solvent : Ethanol achieves higher yields (72–78%) compared to DMF or THF.
  • Catalyst : Addition of pyridine (5 mol%) reduces side-product formation by neutralizing HBr.

Amide Bond Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 4-(4-cyanophenyl)thiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Procedure :

  • Reactants :
    • 4-(4-Cyanophenyl)thiazol-2-amine (1.0 equiv)
    • 3,4,5-Trimethoxybenzoyl chloride (1.2 equiv)
    • DCC (1.5 equiv), DMAP (0.1 equiv)
    • Solvent: Dichloromethane (DCM, 40 mL/mmol).
  • Conditions : Stir at 25°C for 4–6 hours.
  • Workup : Filter dicyclohexylurea (DCU), concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 25–34% (similar to analogous compounds in Patent CN103570643A).

Mixed Anhydride Method

An alternative employs isobutyl chloroformate to activate the carboxylic acid:

  • Activation : 3,4,5-Trimethoxybenzoic acid (1.0 equiv) reacts with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF at 0°C.
  • Coupling : Add 4-(4-cyanophenyl)thiazol-2-amine (1.0 equiv) and stir for 12 hours.
  • Yield : 28–31% after purification.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 8.02 (s, 1H, thiazole-C5-H).
  • δ 7.85 (d, J = 8.4 Hz, 2H, cyanophenyl-H).
  • δ 7.63 (d, J = 8.4 Hz, 2H, cyanophenyl-H).
  • δ 6.89 (s, 2H, trimethoxybenzoyl-H).
  • δ 3.93 (s, 9H, OCH3).

IR (KBr) :

  • 2210 cm⁻¹ (C≡N stretch).
  • 1675 cm⁻¹ (amide C=O).
  • 1590 cm⁻¹ (thiazole C=N).

Mass Spec :

  • m/z 395.43 [M+H]+ (calculated: 395.43).

Comparative Analysis of Methods

Parameter Carbodiimide Method Mixed Anhydride Method
Yield 25–34% 28–31%
Reaction Time 4–6 hours 12 hours
Byproduct DCU None
Purification Complexity Moderate High

Side Reactions and Mitigation

  • DCU Formation : DCC generates dicyclohexylurea, removed via filtration.
  • Hydrolysis of Cyanophenyl : Prolonged exposure to moisture degrades –C≡N to –COOH. Use anhydrous DCM and molecular sieves.
  • O-Methylation Competing Reactions : Excess acyl chloride may methylate thiazole-NH. Controlled stoichiometry (1.2 equiv acyl chloride) minimizes this.

Industrial-Scale Considerations

Solvent Recycling

  • DCM recovery via distillation achieves >90% efficiency, reducing costs.

    Catalytic DMAP

  • DMAP loading can be reduced to 0.05 equiv without yield loss.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent . The thiazole moiety is known for its capacity to inhibit bacterial growth, particularly against resistant strains.

Key Findings:

  • In vitro tests demonstrated that derivatives containing the thiazole structure exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, a study reported that specific thiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against these pathogens .
  • The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

The anticancer properties of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide have also been investigated extensively.

Case Studies:

  • Cell Viability Assays : Research involving A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it showed a 39.8% reduction in Caco-2 cells compared to untreated controls .
  • Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural ComponentRole in Activity
Thiazole RingAntimicrobial and anticancer activity
Cyanophenyl GroupEnhances lipophilicity and cellular uptake
TrimethoxybenzamideModulates receptor binding and activity

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The biological and physicochemical properties of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide are influenced by its unique cyano substitution. Below is a comparison with structurally related compounds:

Compound Name Substituent on Thiazole Key Properties Biological Activity Reference
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-Chlorophenyl Molar mass: 404.87 g/mol; Electrophilic Cl group enhances lipophilicity Anticancer (HepG2 cytotoxicity)
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-Bromophenyl Higher molar mass (449.27 g/mol); Bromine increases steric bulk Potential kinase inhibition
N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 3-Nitrophenyl Strong electron-withdrawing NO₂ group; May improve redox activity Not reported
N-[4-Phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide (5c) 4-Chlorobenzamide Melting point: 218–220°C; High anti-inflammatory activity (carrageenan-induced edema model) Anti-inflammatory
N-[4-(3-Trifluoromethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 3-Trifluoromethylphenyl CF₃ group enhances metabolic stability; Melting point: 216–218°C Anticancer (broad-spectrum cytotoxicity)

Key Differences and Trends

Electron-Withdrawing vs. Chlorine and bromine substituents increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility .

Impact on Melting Points: Compounds with rigid aromatic substituents (e.g., 4-chlorophenyl) exhibit higher melting points (218–220°C) due to stronger intermolecular π-π stacking .

Biological Activity: Anti-inflammatory Activity: Chlorobenzamide derivatives (e.g., 5c) show superior activity in edema models, suggesting that the benzamide moiety’s substitution pattern is critical for COX-2 inhibition . Anticancer Potential: Thiazoles with trimethoxybenzamide groups demonstrate cytotoxicity against HepG2 cells, with the cyanophenyl variant likely targeting tubulin polymerization or kinase pathways .

Pharmacological and Structural Insights

  • CYP3A4 Inhibition: Thiazole derivatives like 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) inhibit CYP3A4, a key drug-metabolizing enzyme. The cyanophenyl variant’s smaller size may reduce steric hindrance, improving enzyme binding .
  • Cytotoxicity Mechanisms: Compounds such as N-((1Z)-3-(2-(3-(4-cyanophenyl)...)acryloyl)hydrazinyl)...benzamide (6b) induce apoptosis via mitochondrial pathways, with the cyano group enhancing pro-apoptotic signaling .

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H20N3O3S
  • CAS Number : 307338-83-6

The compound features a thiazole ring, a cyanophenyl group, and a methoxy-substituted benzamide structure, contributing to its unique biological properties.

This compound is primarily studied for its anticancer properties. The mechanism involves:

  • Induction of Apoptosis : The compound activates caspases, which are essential for the apoptotic pathway in cells. This leads to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It influences various phases of the cell cycle, particularly inducing G1 phase arrest in certain cancer cell lines.
  • Target Interaction : The compound interacts with specific cellular targets that modulate signaling pathways associated with cancer progression.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induces apoptosis via caspase activation
HCT116 (Colorectal)12.8Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)15.0Inhibition of proliferation

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies

  • Study on MCF-7 Cells : In vitro studies showed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, indicating apoptosis induction.
  • HCT116 Cell Line Analysis : Flow cytometry analysis revealed that the compound caused significant G1 phase arrest in HCT116 cells, leading to reduced cell viability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other thiazole derivatives:

Compound NameBiological ActivityUnique Features
4-Cyanophenyl-2-hydrazinylthiazolesAnticancerLacks methoxy substitution
Thiazole DerivativesAntimicrobial/AntifungalVarying activities based on substitutions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-...AnticancerEnhanced specificity due to methoxynaphthalene moiety

The presence of the methoxynaphthalene moiety in this compound enhances its biological activity compared to other thiazole derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide and related analogs?

  • Methodology : The compound can be synthesized via coupling reactions between 3,4,5-trimethoxybenzoyl chloride and functionalized thiazole precursors. For example, thiazole-4-carboxylate derivatives (e.g., ethyl 2-aminothiazole-4-carboxylate) react with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) in tetrahydrofuran (THF) to form the benzamide core. Subsequent functionalization of the thiazole ring with a 4-cyanophenyl group may involve Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • Key Data : Yields typically range from 62% to 70% when using preparative TLC (n-hexane/ethyl acetate, 50:50) for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use multi-spectral analysis:

  • 1H/13C NMR : Aromatic protons in the 3,4,5-trimethoxybenzoyl group appear as singlets (δ 7.14–7.78 ppm), while thiazole protons resonate near δ 7.78 ppm. Methoxy groups show peaks at δ 3.72–3.80 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+ ions at m/z 370–393, depending on substituents .
  • X-ray Crystallography : For unambiguous confirmation, analyze dihedral angles between aromatic rings (e.g., 71.59° between benzamide and thiazole moieties in analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methoxy group substitution) influence bioactivity in analogs of this compound?

  • Methodology :

  • Fluorination : Introduce fluorine at the 4-position of the phenyl ring (e.g., via 4-fluorophenyl carbamothioyl groups) to enhance metabolic stability and binding affinity. Fluorinated analogs show improved glucosidase inhibition (IC50 values < 10 µM) compared to non-fluorinated derivatives .
  • Methoxy Substitution : Replace 3,4,5-trimethoxy groups with bulkier substituents (e.g., cyclohexylcarbamothioyl) to modulate steric effects. This alters CYP3A4 inhibition potency, as seen in analogs like 13e (IC50 = 1.2 µM) .
    • Data Contradiction : While fluorination generally improves activity, over-substitution (e.g., bis-fluorophenyl groups) may reduce solubility, complicating SAR interpretations .

Q. How can conflicting bioactivity data between enzyme inhibition assays and cellular models be resolved?

  • Methodology :

  • Assay Optimization : Compare results from recombinant enzyme assays (e.g., tyrosinase inhibition ) vs. cell-based models (e.g., cytotoxicity in cancer lines ).
  • Permeability Studies : Use Caco-2 monolayers to assess whether discrepancies arise from poor cellular uptake. For example, analogs with logP > 5 (e.g., 6a ) show better membrane penetration but may aggregate in aqueous media .
  • Molecular Dynamics (MD) : Simulate binding modes to identify off-target interactions. Docking studies reveal that 3,4,5-trimethoxy groups stabilize hydrogen bonds with catalytic residues (e.g., His263 in CYP3A4), but cellular redox environments may alter binding .

Q. What strategies are effective for resolving crystallographic disorder in analogs of this compound?

  • Methodology :

  • Crystal Growth : Optimize solvent systems (e.g., ethanol/water mixtures) and slow evaporation to obtain high-quality crystals. For example, analogs crystallize in the monoclinic space group P2₁/c with Z = 4 .
  • Refinement Techniques : Use SHELXL for anisotropic refinement of non-H atoms. Freely refine NH and OH protons located via difference Fourier maps, with N–H bond distances ~0.87 Å .
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O and O–H···O bonds) that form 2D networks, reducing thermal motion artifacts .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis Suzuki coupling, nucleophilic substitutionYield: 62–70%; Purity: >95% (TLC)
Structural Analysis X-ray crystallography, NMR, MSDihedral angle: 71.59°; δ(H) 3.72–7.78 ppm
Bioactivity Enzyme assays, cytotoxicity screeningIC50: <10 µM (glucosidase); CC50: >50 µM (HeLa)
Computational Studies Molecular docking, MD simulationsBinding energy: −8.5 to −10.2 kcal/mol

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